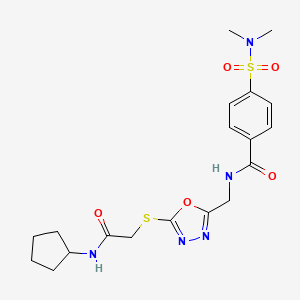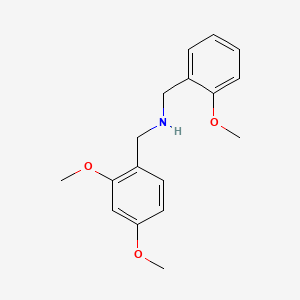
N-Benzyl-1-(Thiophen-2-ylsulfonyl)piperidin-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide” were not found, piperidine derivatives are often synthesized through intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide” likely includes a piperidine ring, a common six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Wirkmechanismus
N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide exerts its pharmacological effects by inhibiting the activity of HDACs and CAs. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, resulting in the repression of gene transcription. Inhibition of HDACs by N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the repression of oncogenes. CAs, on the other hand, are enzymes that play a crucial role in the regulation of pH in various tissues. Inhibition of CAs by N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide leads to a decrease in pH, which can inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide has been found to exhibit potent anti-cancer, anti-inflammatory, and anti-diabetic properties. The compound has been shown to induce apoptosis in cancer cells by inhibiting HDACs and CAs. N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide has also been found to exhibit anti-inflammatory effects by inhibiting the activity of pro-inflammatory enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs). In addition, N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide has been found to exhibit anti-diabetic properties by inhibiting the activity of alpha-glucosidase, an enzyme that plays a crucial role in the digestion of carbohydrates.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide exhibits several advantages as a potential therapeutic agent. It exhibits potent inhibitory activity against various enzymes and proteins that play a crucial role in the development of several diseases. The compound is also relatively easy to synthesize and can be obtained in moderate yields. However, N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide also exhibits several limitations. The compound exhibits poor solubility in water, which can limit its bioavailability. In addition, the compound exhibits cytotoxicity at high concentrations, which can limit its therapeutic potential.
Zukünftige Richtungen
Several future directions can be explored in the field of N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide research. One potential direction is the development of novel analogs of N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide with improved pharmacological properties. Another potential direction is the investigation of the synergistic effects of N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide with other anti-cancer and anti-inflammatory agents. The development of novel drug delivery systems for N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide can also be explored to improve its bioavailability and therapeutic potential. Finally, the investigation of the role of N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide in the regulation of epigenetic modifications can also be explored to gain a better understanding of its mechanism of action.
Conclusion:
In conclusion, N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a compound that exhibits significant potential as a therapeutic agent for various diseases. The compound exhibits potent inhibitory activity against various enzymes and proteins that play a crucial role in the development of several diseases. The compound has been extensively studied for its anti-cancer, anti-inflammatory, and anti-diabetic properties. Future research in the field of N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide can explore several potential directions, including the development of novel analogs, investigation of synergistic effects, development of drug delivery systems, and investigation of epigenetic modifications.
Synthesemethoden
The synthesis of N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide involves the reaction of thiophene-2-sulfonyl chloride with piperidine-4-carboxylic acid, followed by the addition of benzylamine. The resulting compound is then purified using column chromatography to obtain the final product. The yield of the synthesis method is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
- Forschungsergebnisse: IFLab1_003418-Derivate wurden synthetisiert und auf ihre entzündungshemmende Aktivität untersucht. Unter diesen zeigten die Verbindungen 8b und 9b eine potente Hemmung von COX-1 (IC50-Werte von 11,34 µM bzw. 11,21 µM) und eine ausgezeichnete COX-2-Selektivität (SI-Werte von 103,09 bzw. 101,90). Zusätzlich hemmten sie die Albumindenaturierung um 78,28% bzw. 69,64% .
- Potenzial: IFLab1_003418-Derivate können aufgrund ihrer strukturellen Merkmale eine fungizide Aktivität aufweisen .
Anti-inflammatorische Eigenschaften
Fungizide Aktivität
Anti-tuberkulöse Aktivität
Zusammenfassend lässt sich sagen, dass IFLab1_003418 vielversprechend in der entzündungshemmenden, antimykotischen und anti-tuberkulösen Forschung ist. Seine einzigartige Struktur rechtfertigt weitere Untersuchungen für die Medikamentenentwicklung und therapeutische Anwendungen. 🌟 .
Eigenschaften
IUPAC Name |
N-benzyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-17(18-13-14-5-2-1-3-6-14)15-8-10-19(11-9-15)24(21,22)16-7-4-12-23-16/h1-7,12,15H,8-11,13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMNYOFKVYBGFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-Methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2455174.png)

![8-chloro-2-(3,5-dimethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2455176.png)



![(Z)-3-(((3,4-diethoxyphenethyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2455180.png)


![N1-(2,3-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2455186.png)
![5-(3,4-Difluoro-phenyl)-6-thioxo-1,5,6,7-tetrahydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2455188.png)

![3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride](/img/structure/B2455191.png)
